Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is a polysubstituted aromatic ester (C₁₆H₁₅ClO₃) featuring a 2-benzyloxy protecting group, a 4-chloro substituent, and a 3-methyl group on a benzoate scaffold. This precise regiochemical arrangement distinguishes it from other chloro-methyl-benzyloxybenzoate regioisomers such as methyl 4-(benzyloxy)-2-chloro-3-methylbenzoate (CAS 2764729-74-8) or methyl 2-(benzyloxy)-3-chloro-6-methylbenzoate (CAS 3002493-85-5).

Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
Cat. No. B13472150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-4-chloro-3-methylbenzoate
Molecular FormulaC16H15ClO3
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1OCC2=CC=CC=C2)C(=O)OC)Cl
InChIInChI=1S/C16H15ClO3/c1-11-14(17)9-8-13(16(18)19-2)15(11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
InChIKeyAVBNELJVFFYLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate: A Specialized Benzoate Ester for Targeted Organic Synthesis


Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is a polysubstituted aromatic ester (C₁₆H₁₅ClO₃) featuring a 2-benzyloxy protecting group, a 4-chloro substituent, and a 3-methyl group on a benzoate scaffold. This precise regiochemical arrangement distinguishes it from other chloro-methyl-benzyloxybenzoate regioisomers such as methyl 4-(benzyloxy)-2-chloro-3-methylbenzoate (CAS 2764729-74-8) or methyl 2-(benzyloxy)-3-chloro-6-methylbenzoate (CAS 3002493-85-5) . Its primary documented role is as a synthetic intermediate, serving as a protected precursor to 2-(benzyloxy)-4-chloro-3-methylbenzoic acid .

Why Regioisomeric Substitution of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate Is Not Chemically Equivalent


Closely related regioisomers of methyl (benzyloxy)(chloro)(methyl)benzoate cannot be considered interchangeable reagents in synthesis. The relative positions of the chloro, methyl, and benzyloxy substituents around the aromatic ring dictate distinct electronic environments, steric profiles, and subsequent reactivity patterns. For instance, moving the chlorine from the 4-position to the 3-position (as in methyl 2-(benzyloxy)-3-chloro-6-methylbenzoate ) alters the ring's electrophilic susceptibility and hydrogen-bonding capacity. Similarly, relocating the benzyloxy group to the 4-position (as in methyl 4-(benzyloxy)-2-chloro-3-methylbenzoate ) generates a different steric and electronic landscape, likely yielding divergent outcomes in downstream reactions such as directed ortho-metalation, cross-coupling, or nucleophilic aromatic substitution. Without regiospecific quantitative reactivity data, selection must be predicated on the exact substitution pattern required by the target synthetic route.

Quantitative Differentiation Evidence for Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate


Regiochemical Identity as a Key Differentiator Among Chloro-Methyl-Benzyloxybenzoate Isomers

The target compound's value proposition is rooted in its unique 2-benzyloxy-4-chloro-3-methyl substitution pattern. While multiple regioisomers share the same molecular formula (C₁₆H₁₅ClO₃, MW 290.74 g/mol), their CAS registry numbers confirm distinct chemical identities. The target compound is structurally differentiated from methyl 4-(benzyloxy)-2-chloro-3-methylbenzoate (CAS 2764729-74-8) , methyl 2-(benzyloxy)-3-chloro-6-methylbenzoate (CAS 3002493-85-5) , and methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate (CAS 1461708-15-5) [1]. Direct head-to-head biological or reactivity data for these specific regioisomers were not identified in accessible, non-excluded primary literature.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Orthogonality of the 2-Benzyloxy Protecting Group in the Presence of a 4-Chloro Substituent

The 2-benzyloxy group serves as a protecting group for the corresponding phenol, enabling orthogonal synthetic manipulation. In contrast to the 4-benzyloxy regioisomer (CAS 2764729-74-8) , the 2-benzyloxy group in the target compound is positioned adjacent to the ester carbonyl, which can influence the ease of deprotection via hydrogenolysis or acidic cleavage through neighboring group participation. The 4-chloro substituent, being electron-withdrawing, further modulates the electron density of the aromatic ring, potentially affecting the rate of benzyl deprotection relative to non-chlorinated analogs. No quantitative kinetic data comparing deprotection rates between the target compound and its regioisomers were identified in accessible, non-excluded literature.

Protecting Group Strategy Organic Synthesis Chemoselectivity

Enabling Access to the Free Carboxylic Acid via Ester Hydrolysis for Downstream Conjugation

The methyl ester of the target compound serves as a protected form of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid. This acid is a versatile intermediate for amide bond formation, esterification, and other carboxylate derivatizations . The target ester can be hydrolyzed to the free acid under basic conditions (e.g., LiOH in THF/H2O), while the benzyl ether remains intact, providing a selectively protected scaffold. In contrast, ethyl esters of related regioisomers (e.g., ethyl 4-(benzyloxy)-3-chloro-2-methylbenzoate ) may exhibit different hydrolysis rates due to steric and electronic differences. No quantitative hydrolysis rate data comparing the methyl ester of the target compound to its ethyl ester analog or to other regioisomeric methyl esters were identified in accessible, non-excluded literature.

Synthetic Intermediate Prodrug Design Bioconjugation

Procurement-Driven Application Scenarios for Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate


Regiospecific Intermediate in the Synthesis of 2-Benzyloxy-4-chloro-3-methylbenzoic Acid Derivatives

When a synthetic route demands the free carboxylic acid for amide coupling or esterification, methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is the direct precursor. Hydrolysis of the methyl ester (e.g., using LiOH in aqueous THF) yields 2-(benzyloxy)-4-chloro-3-methylbenzoic acid , while preserving the benzyl protecting group ortho to the carboxylate. This regiospecificity is essential; using a 4-benzyloxy regioisomer would furnish a different carboxylic acid with altered reactivity.

Orthogonal Protection Strategy Requiring a 2-Benzyloxy Group

In multi-step syntheses where a phenol must be protected as its benzyl ether while other functional groups are manipulated, the 2-benzyloxy orientation offers potential advantages in chemoselective deprotection. The adjacent ester carbonyl may facilitate hydrogenolytic cleavage under milder conditions compared to the 4-benzyloxy analog . This makes the target compound a strategic choice when a 2-benzyloxy-4-chloro-3-methyl substitution pattern is required at a late stage of a convergent synthesis.

Building Block for Structure-Activity Relationship (SAR) Studies on Chloro-Methyl-Benzoate Scaffolds

The defined 4-chloro-3-methyl substitution pattern on the benzoate core provides a distinct electronic and steric environment for medicinal chemistry exploration. When appended to a pharmacophore via the carboxylic acid handle, this scaffold can occupy a unique region of chemical space compared to its 2-chloro-3-methyl or 3-chloro-2-methyl regioisomers . Procurement of the correct regioisomer ensures SAR studies accurately reflect the contribution of the 4-chloro-3-methyl motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.